Farnesol Demonstrates 8-Fold Superior Intrinsic Antibacterial Potency Compared to Nerolidol Against Multi-Resistant S. aureus
In a direct head-to-head comparison of three isolated sesquiterpenes against multi-resistant Staphylococcus aureus strains, farnesol exhibited the lowest MIC values across all three tested strains. Against the RN4220 strain carrying the MsrA macrolide efflux pump, farnesol achieved an MIC of 16 µg/mL, compared to 128 µg/mL for nerolidol and 161.3 µg/mL for α-bisabolol—representing an 8-fold and 10-fold potency advantage, respectively [1]. Against the 1199B strain (NorA efflux pump), farnesol's MIC of 25.4 µg/mL was 40-fold lower than nerolidol's MIC of 1024 µg/mL [1].
| Evidence Dimension | Intrinsic antibacterial activity (MIC, broth microdilution) |
|---|---|
| Target Compound Data | Farnesol MIC: 25.4 µg/mL (1199B), 32 µg/mL (IS-58), 16 µg/mL (RN4220) |
| Comparator Or Baseline | Nerolidol MIC: 1024 µg/mL (1199B), 32 µg/mL (IS-58), 128 µg/mL (RN4220); α-Bisabolol MIC: 128 µg/mL (1199B), 64 µg/mL (IS-58), 161.3 µg/mL (RN4220) |
| Quantified Difference | Farnesol MIC 8-fold lower than nerolidol against RN4220; 40-fold lower than nerolidol against 1199B; 10-fold lower than α-bisabolol against RN4220 |
| Conditions | Broth microdilution assay; S. aureus strains 1199B (NorA), IS-58 (TetK), RN4220 (MsrA); clinically relevant antibacterial activity threshold applied |
Why This Matters
When selecting a sesquiterpene for antibacterial formulation or efflux pump research, farnesol's consistently superior intrinsic potency across multiple resistance backgrounds reduces the required working concentration and associated formulation costs compared to nerolidol or α-bisabolol.
- [1] Santana JEG, Oliveira-Tintino CDM, Gonçalves Alencar G, et al. Comparative Antibacterial and Efflux Pump Inhibitory Activity of Isolated Nerolidol, Farnesol, and α-Bisabolol Sesquiterpenes and Their Liposomal Nanoformulations. Molecules. 2023 Nov 17;28(22):7649. doi: 10.3390/molecules28227649. PMID: 38005371. View Source
